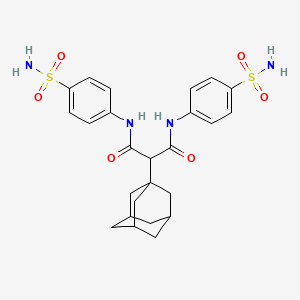

![molecular formula C19H22N2O4S B2365915 Furan-2-yl-[4-(4-thiophen-2-yloxane-4-carbonyl)piperazin-1-yl]methanone CAS No. 877649-52-0](/img/structure/B2365915.png)

Furan-2-yl-[4-(4-thiophen-2-yloxane-4-carbonyl)piperazin-1-yl]methanone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

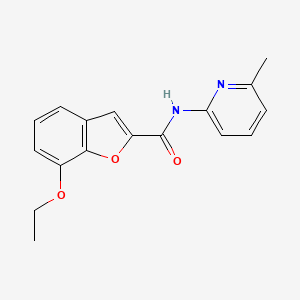

Furan-2-yl-[4-(4-thiophen-2-yloxane-4-carbonyl)piperazin-1-yl]methanone, commonly known as FTCP, is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields. FTCP is a piperazine derivative that has been synthesized using a specific method, and it has shown promising results in several studies.

Aplicaciones Científicas De Investigación

Synthesis and Catalysis Furan-2-yl(phenyl)methanol derivatives, closely related to the compound of interest, undergo smooth aza-Piancatelli rearrangement with 2-aminothiophenol and 2-aminophenol in the presence of In(OTf)3, leading to the formation of 3,4-dihydro-2H-benzo[b][1,4]thiazine or oxazine derivatives, respectively. This process is notable for its good yields, high selectivity, low catalyst loading, and fast reaction times, as demonstrated by nOe studies and X-ray crystallography (Reddy et al., 2012).

Corrosion Inhibition Research has investigated the corrosion inhibition of mild steel using organic inhibitors, including furan-2-yl methanone derivatives. These compounds, particularly when synthesized with specific functional groups, exhibit significant inhibition efficiency, improving the surface condition of mild steel in acidic media. The inhibition process follows Langmuir adsorption isotherm, suggesting the formation of a protective thin layer on the steel surface (Singaravelu, Bhadusha, & Dharmalingam, 2022).

Pharmacological Evaluation A study on the design, synthesis, and pharmacological evaluation of derivatives related to furan-2-yl methanone explored their antidepressant and antianxiety activities. Through a series of chemical reactions and testing, certain compounds demonstrated significant activity, offering a basis for further investigation into their potential therapeutic applications (Kumar et al., 2017).

Dye-Sensitized Solar Cells Derivatives of furan-2-yl methanone, when used in dye-sensitized solar cells with various conjugated linkers, showed a marked effect on device performance. Specifically, the use of furan as a conjugated linker resulted in a significant improvement in solar energy-to-electricity conversion efficiency, illustrating the potential of these compounds in enhancing renewable energy technologies (Kim et al., 2011).

Protein Tyrosine Kinase Inhibition The synthesis of novel furan-2-yl(phenyl)methanone derivatives and their evaluation for in vitro protein tyrosine kinase inhibitory activity revealed several compounds with promising activity. This suggests a potential avenue for the development of new therapeutic agents based on these structural motifs (Zheng et al., 2011).

Propiedades

IUPAC Name |

furan-2-yl-[4-(4-thiophen-2-yloxane-4-carbonyl)piperazin-1-yl]methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N2O4S/c22-17(15-3-1-11-25-15)20-7-9-21(10-8-20)18(23)19(5-12-24-13-6-19)16-4-2-14-26-16/h1-4,11,14H,5-10,12-13H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLKLINFLNOHGJB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1(C2=CC=CS2)C(=O)N3CCN(CC3)C(=O)C4=CC=CO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N2O4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[[4-(2,5-dimethylphenyl)-5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-1,2,4-triazol-3-yl]sulfanyl]-N-phenylacetamide](/img/structure/B2365833.png)

![2-[Methyl({[4-(prop-2-yn-1-yl)morpholin-2-yl]methyl})amino]acetamide](/img/structure/B2365840.png)

![N-(5,6-dihydro-4H-cyclopenta[c]isoxazol-3-yl)-1-((4-methoxyphenyl)sulfonyl)piperidine-4-carboxamide](/img/structure/B2365841.png)

![N-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)-N-(2-(diethylamino)ethyl)-4-(piperidin-1-ylsulfonyl)benzamide hydrochloride](/img/structure/B2365844.png)

![N-[[2-(2-Methylpropyl)phenyl]methyl]prop-2-enamide](/img/structure/B2365850.png)

![2-((1-(3-chlorophenyl)-4-hydroxy-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-1-(pyrrolidin-1-yl)ethanone](/img/structure/B2365854.png)